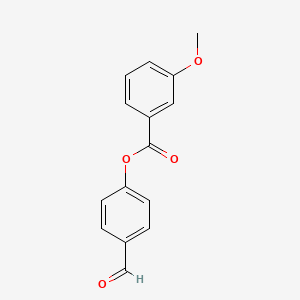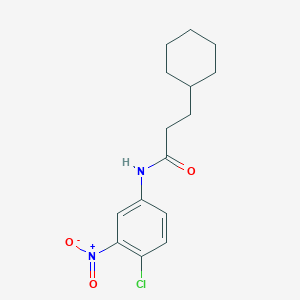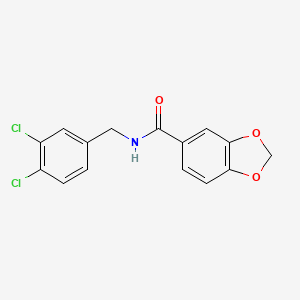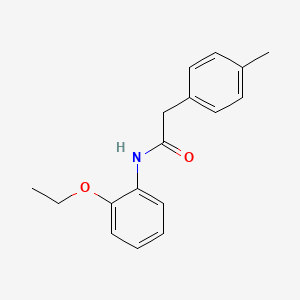
4-ethyl-2-oxo-2H-chromen-7-yl acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl acetate and related compounds typically involves strategies such as Pechmann condensation reaction, one-pot synthesis, and reactions with different aldehydes, acids, and esters. For instance, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized in a single pot by the reaction of 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid under refluxing conditions, showcasing the versatility of synthesis approaches for coumarin derivatives (Reddy & Krupadanam, 2010).
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including this compound, has been elucidated through techniques such as X-ray crystallography. For example, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate has been characterized, revealing its orthorhombic crystal system and the presence of C–H•••O intermolecular interactions contributing to a three-dimensional architecture (Jyothi et al., 2017).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research has focused on the synthesis and characterization of derivatives of 4-ethyl-2-oxo-2H-chromen-7-yl acetate. For example, Čačić et al. (2009) explored the design and synthesis of thiazolidin-4-ones based on related coumarin derivatives. These compounds were synthesized for potential antibacterial activity testing (Čačić et al., 2009). Similarly, Jyothi et al. (2017) characterized a similar compound, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, through various spectral studies, confirming its structure via single crystal X-ray diffraction (Jyothi et al., 2017).
Synthesis of Bioactive Compounds
These derivatives have also been used in the synthesis of bioactive compounds. Parameshwarappa et al. (2009) synthesized thiazole substituted coumarins with potential antibacterial and antifungal activities starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy) acetate (Parameshwarappa et al., 2009). Additionally, Čačić et al. (2006) prepared derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide from a similar coumarin derivative, exploring their potential for antimicrobial activity (Čačić et al., 2006).
Application in Luminescent Materials
Furthermore, Ahmed et al. (2010) investigated the optical properties of sol-gel materials doped with coumarin molecules like ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetate, demonstrating their potential application in luminescent materials (Ahmed et al., 2010).
Antioxidant and Anti-inflammatory Properties
The compound and its derivatives have also shown promise in the study of antioxidant and anti-inflammatory properties. For instance, Makkar & Chakraborty (2018) isolated a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia, exhibiting significant antioxidative and anti-inflammatory activities (Makkar & Chakraborty, 2018).
Safety and Hazards
Specific safety and hazard information for 4-ethyl-2-oxo-2H-chromen-7-yl acetate is not available in the retrieved sources. Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
Mecanismo De Acción
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been of great interest for evaluating new biological activities .
Mode of Action
It’s worth noting that coumarin derivatives have been shown to exhibit photoactive properties . This suggests that the compound may interact with its targets through light-triggered reactions, such as photodimerization .
Result of Action
It’s known that coumarin derivatives can exhibit various biological activities, including antimicrobial and antioxidant activities .
Action Environment
It’s known that the synthesis of similar coumarin derivatives can be carried out under specific conditions, such as a nitrogen atmosphere .
Propiedades
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-3-9-6-13(15)17-12-7-10(16-8(2)14)4-5-11(9)12/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVBTUMPAUMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)


![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B5713835.png)



![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)

